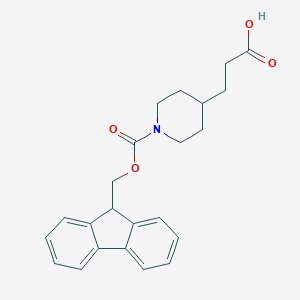

N-Fmoc-4-piperidinepropionic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFYVVYWQGGISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373250 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154938-68-8 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its utility is significantly enhanced by the presence of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides stable protection under acidic conditions while allowing for facile deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the synthesis of complex peptides.[3]

This technical guide provides an in-depth overview of the known chemical and physical properties of this compound, detailed experimental protocols for its characterization, and workflows for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and application of the compound in a research setting.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 154938-68-8 | [1][2][4] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1][2] |

| Molecular Weight | 379.46 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 113-119 °C | [2] |

| Purity | ≥ 98% (as determined by HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Solubility Data

| Solvent | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Soluble | A standard and effective solvent for Fmoc-amino acids and peptide synthesis.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | A highly polar aprotic solvent known to efficiently solvate peptide-resins and reagents.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |

| Dichloromethane (DCM) | Moderately Soluble | Often used in peptide synthesis, though complete dissolution may sometimes require a co-solvent like DMF.[6] |

| Methanol, Ethanol | Sparingly to Moderately Soluble | Polar protic solvents in which many Fmoc-amino acids exhibit some degree of solubility.[6] |

| Water | Insoluble | The large, nonpolar Fmoc group and piperidine ring render the molecule largely hydrophobic. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific, high-resolution spectra are often proprietary, characteristic signals can be predicted based on the molecular structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc group (approx. 7.2-7.9 ppm), the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm), protons on the piperidine ring, and the propionic acid side chain.[8][9] |

| ¹³C NMR | Carbon signals for the Fmoc group (aromatic, CH, CH₂), the piperidine ring carbons, the carboxylic acid carbon, and the propionic acid side chain carbons.[10][11] |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acid and urethane of the Fmoc group (approx. 1650-1750 cm⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm⁻¹), and characteristic aromatic C=C bands (approx. 1450-1600 cm⁻¹).[12][13][14][15] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 380.47 and/or [M-H]⁻ ion at m/z ≈ 378.45. Common fragmentation includes the loss of the Fmoc group.[16][17][18] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the Fmoc protecting group.

-

Base Lability : The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β-elimination mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable adduct, which prevents side reactions.[19]

-

Acid Stability : The compound is stable to acidic conditions, such as those used for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA). This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the characterization of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of undissolved solid is crucial.

-

Equilibration : Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation : After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Analysis : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width and a longer relaxation delay may be necessary.

-

Data Acquisition : Acquire the Free Induction Decay (FID) data.

-

Processing : Perform a Fourier transform on the FID data, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Spectrum Acquisition : Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis : The instrument software will generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol provides a general method for molecular weight confirmation using Electrospray Ionization (ESI).

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate.

-

Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Analysis : Analyze the ions in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution instruments can be used to confirm the elemental composition.

Workflows and Processes

The following diagrams illustrate key workflows involving this compound.

Caption: Workflow for the physicochemical characterization of the compound.

Caption: Logical flow of the Fmoc group removal process.

Caption: Experimental workflow for peptide coupling using the title compound.

References

- 1. 154938-68-8 | this compound - Capot Chemical [capotchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 154938-68-8 | this compound | Tetrahedron [thsci.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical structure, molecular weight, and its significant role in the synthesis of therapeutic peptides, particularly those targeting neurological disorders.

Core Compound Data

This compound is a derivative of piperidine featuring a propionic acid group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This structure makes it an ideal component for solid-phase peptide synthesis (SPPS).

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(1-Fmoc-piperidin-4-yl)propionic acid |

| CAS Number | 154938-68-8 |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.46 g/mol |

| Appearance | White powder |

| Purity | ≥ 98% (HPLC) |

| Melting Point | 113-119 °C |

| Storage Conditions | 0-8 °C |

Structural Representation

Caption: Chemical structure of this compound.

Role in Peptide Synthesis and Drug Development

This compound is a valuable building block in the pharmaceutical industry for the development of new drug candidates.[1] Its incorporation into peptides can modify their properties, and it is particularly noted for its potential in creating therapeutics for neurological disorders.[1] The piperidine moiety is a common feature in many central nervous system (CNS) active drugs and is known to play a significant role in their neuropharmacology.[2][3][4][5][6]

While specific therapeutic peptides for neurological disorders that incorporate this compound are largely proprietary and not detailed in publicly available literature, the rationale for its use is based on the established roles of similar structures. For instance, the piperidine ring can interact with key residues in enzymes like monoamine oxidase (MAO), which is a target in the treatment of Parkinson's disease.[3][4]

Logical Workflow: Rationale for Use in Neurological Peptide Drug Design

The following diagram illustrates the logical workflow for incorporating this compound into a therapeutic peptide targeting a neurological disorder, such as Parkinson's disease, by aiming to inhibit alpha-synuclein aggregation.

Caption: Logical workflow for the design and application of a therapeutic peptide.

Experimental Protocols

Synthesis of this compound

A general, illustrative synthesis of this compound can be conceptualized in a two-step process starting from 4-piperidinepropionic acid.

Step 1: Fmoc Protection of the Piperidine Nitrogen

-

Materials: 4-piperidinepropionic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., a mixture of dioxane and water or dichloromethane).

-

Procedure:

-

Dissolve 4-piperidinepropionic acid in the chosen solvent system containing the base.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl in the organic solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up. Acidify the aqueous layer (e.g., with citric acid or dilute HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography if necessary.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Reaction vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the this compound by dissolving it in DMF with HBTU and DIPEA.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Fmoc-4-piperidinepropionic Acid: Physical Properties and Synthetic Applications

This guide provides a comprehensive overview of the physical properties of N-Fmoc-4-piperidinepropionic acid, a key building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field of medicinal chemistry, this document outlines the compound's key characteristics and provides context for its application in experimental settings.

Physical and Chemical Properties

This compound is a derivative of piperidine containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable reagent for the synthesis of complex peptides.[1] Its physical appearance is a white powder.[1]

Data Presentation: Key Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Melting Point | 113-119 °C | [1] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 379.46 g/mol | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 154938-68-8 | [1][4] |

Experimental Protocols

Determination of Physical Properties

The physical properties of this compound are determined using standard laboratory procedures.

-

Appearance: The appearance is determined by visual inspection of the substance under adequate lighting. The color, texture, and physical state (e.g., powder, crystalline solid) are recorded.

-

Melting Point: The melting point is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded.

-

Purity: The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the compound from any impurities, and the area under the peak corresponding to this compound is used to calculate its percentage purity.

Applications in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the amine, which can be removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the peptide sequence.

Experimental Workflow: In Situ Fmoc Removal in SPPS

A notable advancement in SPPS is the "in situ" Fmoc removal strategy, which streamlines the synthesis process by combining the coupling and deprotection steps, thereby reducing solvent consumption. The following diagram illustrates this workflow.

References

N-Fmoc-4-piperidinepropionic Acid in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique scaffold to introduce conformational constraints and modulate the pharmacokinetic properties of synthetic peptides. This technical guide provides a comprehensive overview of its core features, detailed experimental protocols for its incorporation, and its application in the development of bioactive peptides, particularly in the realm of neuroactive compounds.

Core Features and Physicochemical Properties

This compound is a non-canonical amino acid derivative characterized by a piperidine ring linked to a propionic acid moiety, with the amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts specific characteristics beneficial for peptide design. The piperidine ring introduces a level of rigidity that can help in stabilizing secondary structures such as β-turns, which are often crucial for biological activity.

The Fmoc protecting group is fundamental to its use in modern peptide synthesis, allowing for a mild, base-labile deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups of standard amino acids.[1] This compatibility is a cornerstone of the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 154938-68-8[3] |

| Molecular Formula | C23H25NO4[3] |

| Molecular Weight | 379.45 g/mol [3] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage Conditions | 2-8°C, desiccated |

Data Presentation: Performance in Peptide Synthesis

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Key Advantages | Potential Considerations |

| HBTU/HATU | Aminium/Uronium Salts | High efficiency, fast reaction times.[1] | Potential for racemization with sensitive amino acids. |

| DIC/OxymaPure | Carbodiimide/Oxime | Low cost, reduced racemization potential.[5] | Generally slower reaction times than aminium salts. |

| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. | Higher cost. |

Note: The optimal coupling reagent and conditions for this compound should be determined empirically for each specific peptide sequence.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based solid-phase peptide synthesis. A representative manual protocol is provided below.

Protocol 1: Manual Solid-Phase Synthesis Cycle for Incorporation of this compound

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[4]

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

3. Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[4] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 1-5 minutes.[4]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The optimal time can depend on the steric hindrance of the preceding amino acid.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[4]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS).

Mandatory Visualization

Signaling and Synthesis Workflow

The piperidine moiety is a common scaffold in the development of ligands for G-protein coupled receptors (GPCRs), including neurotensin receptors, which are implicated in various neurological processes.[7][8] The following diagrams illustrate the general workflow for synthesizing a peptide analog containing this compound and a simplified representation of its potential interaction with a GPCR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 154938-68-8 | this compound | Tetrahedron [thsci.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. chem.uci.edu [chem.uci.edu]

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores its relevance in the development of therapeutics, particularly for neurological disorders.

Core Compound Identification

CAS Number: 154938-68-8[1][2][3][4]

Synonyms: 3-(1-Fmoc-piperidin-4-yl)propionic acid[5]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative and qualitative data for this compound, facilitating its use in experimental design and execution.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol [1] |

| Appearance | White powder |

| Purity | ≥ 98% (HPLC)[5] |

| Melting Point | 113-119 °C |

| Storage Conditions | 0-8 °C |

Table 2: Compound Identifiers

| Identifier | Value |

| CAS Number | 154938-68-8[1][2][3][4] |

| MDL Number | MFCD02179125[2][3][4] |

| PubChem ID | 2756122 |

Applications in Research and Drug Development

This compound is a versatile amino acid derivative widely utilized in the fields of peptide synthesis and medicinal chemistry.[5] Its core applications include:

-

Solid-Phase Peptide Synthesis (SPPS): As a derivative featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, it serves as a crucial building block for creating complex peptide sequences.[5] The Fmoc group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern SPPS.

-

Drug Development for Neurological Disorders: The piperidine moiety within its structure makes it a valuable component in the design of novel therapeutics.[5] Peptides incorporating this structure are explored for their potential to treat neurological conditions, leveraging the piperidine ring to enhance biological activity and pharmacological properties.[5]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU, or DIC/OxymaPure)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Monitoring Coupling Efficiency (Optional):

-

A qualitative Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete coupling reaction.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

The purified peptide can then be lyophilized.

-

Logical and Pathway Diagrams

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow for incorporating this compound into a growing peptide chain on a solid support.

Conceptual Signaling Pathway in Neurological Disorders

Peptides developed using this compound are often aimed at modulating pathways implicated in neurological diseases. Neuroinflammation is a common feature of such disorders, and the NF-κB signaling pathway is a key regulator of this process.[6] The following diagram illustrates a simplified, conceptual representation of the NF-κB pathway, a potential target for novel peptide-based therapeutics.

References

- 1. 154938-68-8 | this compound - Capot Chemical [capotchem.com]

- 2. 154938-68-8 | this compound | Tetrahedron [thsci.com]

- 3. angene.in [angene.in]

- 4. 154938-68-8 | MFCD02179125 | this compound [aaronchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid (CAS: 154938-68-8) is a versatile, heterobifunctional molecule that has carved a significant niche in modern pharmaceutical research and development.[1][2] Its unique structure, featuring a piperidine core, a propionic acid chain, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, makes it a valuable building block in the synthesis of complex therapeutic molecules.[1] This technical guide provides an in-depth exploration of its primary applications, supported by experimental protocols and quantitative data to facilitate its use in a research setting.

Core Applications in Drug Development

The primary applications of this compound in drug development can be categorized into two main areas: as a building block in solid-phase peptide synthesis (SPPS) and as a linker in the construction of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Peptide Synthesis and Modification

This compound serves as a key component in the synthesis of peptides, particularly in the development of peptide-based therapeutics.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its ability to enhance the bioavailability, stability, and efficacy of drug candidates.[3][4] Its incorporation into a peptide sequence can impart favorable pharmacokinetic properties and contribute to the overall bioactivity of the molecule.[5][6]

The Fmoc protecting group is central to its utility in modern peptide synthesis, which predominantly employs the Fmoc/tBu strategy.[7][8] This protecting group is stable under a variety of reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[8][9][10][11][12]

A significant area of application is in the synthesis of somatostatin analogs.[13] Somatostatin is a peptide hormone with a short half-life, and synthetic analogs with improved stability and receptor selectivity are of great therapeutic interest.[14] The synthesis of these analogs, such as pasireotide, is often achieved through Fmoc-based solid-phase peptide synthesis.[15][16] The incorporation of non-standard amino acids and building blocks like this compound is a key strategy in the development of these next-generation peptide therapeutics.[13][17][18]

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

The heterobifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of ADCs and PROTACs.[19] In this context, the carboxylic acid end can be conjugated to a cytotoxic drug or a protein-of-interest (POI) ligand, while the Fmoc-protected amine provides a handle for subsequent attachment to an antibody or an E3 ligase ligand.

Quantitative Data

The following tables summarize typical quantitative data for the key steps involving this compound in solid-phase peptide synthesis. These values are representative and may require optimization based on the specific peptide sequence and coupling partners.

Table 1: Fmoc Deprotection Parameters

| Parameter | Typical Value | Factors Influencing |

| Reagent | 20% (v/v) Piperidine in DMF | Resin swelling, steric hindrance |

| Reaction Time | 5 - 20 minutes | Amino acid sequence, temperature |

| Number of Treatments | 2 | Accessibility of the N-terminus |

| Monitoring | UV absorbance of dibenzofulvene-piperidine adduct at ~301 nm | Completeness of the reaction |

Table 2: Amino Acid Coupling Parameters

| Parameter | Typical Value | Factors Influencing |

| Coupling Reagent | HBTU/HATU/DIC | Steric hindrance of amino acids |

| Equivalents of Amino Acid | 3 - 5 equivalents | Desired coupling efficiency |

| Equivalents of Coupling Reagent | 3 - 5 equivalents | Activation method |

| Base | DIPEA/Collidine | pH of the reaction mixture |

| Reaction Time | 1 - 4 hours | Temperature, specific amino acids |

| Coupling Efficiency | >99% | Monitoring with Kaiser or Ninhydrin test |

Experimental Protocols

Protocol for Incorporation into a Peptide Chain via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

-

Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin. c. Agitate the reaction vessel for 1-4 hours at room temperature. d. Monitor the coupling reaction for completion using the Kaiser test.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: The resulting peptide-resin is ready for the next deprotection and coupling cycle.

Protocol for Use as a Linker in Bioconjugation

This protocol provides a general workflow for using this compound to link a drug molecule to a second component (e.g., a molecule with a free amine).

Materials:

-

This compound

-

Drug molecule with a suitable functional group for conjugation (e.g., an amine)

-

Activating agent for carboxylic acid (e.g., EDC/NHS)

-

Organic solvent (e.g., DMF, DMSO)

-

Deprotection reagent (20% piperidine in DMF)

-

Second component with a free amine

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF. b. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.). c. Stir at room temperature for 1-4 hours to form the NHS ester.

-

Conjugation to Drug Molecule: a. Add the amine-containing drug molecule to the activated linker solution. b. Stir the reaction at room temperature overnight.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the reaction mixture. b. Stir for 30 minutes at room temperature to remove the Fmoc group, exposing the piperidine amine.

-

Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

-

Conjugation to Second Component: The purified drug-linker with the free amine can then be conjugated to a second molecule containing a suitable reactive group (e.g., an activated ester).

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Caption: General workflow for using this compound as a linker in ADC or PROTAC synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 154938-68-8 | this compound | Tetrahedron [thsci.com]

- 3. researchchem-market.com [researchchem-market.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. mdpi.com [mdpi.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 12. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]

- 13. mdpi.com [mdpi.com]

- 14. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

N-Fmoc-4-piperidinepropionic Acid: A Versatile Building Block for Custom Synthesis in Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid is a valuable heterocyclic building block widely employed in custom chemical synthesis, particularly in the realms of peptide science and drug discovery. Its unique structural features, combining a piperidine core with a propionic acid side chain and an Fmoc-protecting group, offer researchers a versatile tool for creating novel molecules with tailored properties. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 154938-68-8 | |

| Molecular Formula | C₂₃H₂₅NO₄ | |

| Molecular Weight | 379.46 g/mol | |

| Appearance | White powder | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 113-119 °C | |

| Storage Conditions | 0-8 °C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a non-canonical amino acid analogue in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the secondary amine of the piperidine ring, allowing for its selective removal during the iterative process of peptide chain elongation.

The incorporation of the 4-piperidinepropionic acid moiety can impart unique conformational constraints on the resulting peptide, influencing its structure, stability, and biological activity. This is particularly relevant in the design of peptidomimetics and probes for studying protein-protein interactions.

General Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow of a single cycle in Fmoc-SPPS, which is applicable when incorporating this compound.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Role in Drug Discovery: Targeting Neurological Disorders

The piperidine moiety is a common scaffold in many neurologically active compounds. Its incorporation into peptides can enhance their ability to cross the blood-brain barrier and improve their metabolic stability and binding affinity to specific receptors. Peptides containing the 4-piperidinepropionic acid residue are of particular interest for developing novel therapeutics for neurological disorders.

Example Application: Development of Opioid Receptor Ligands

The opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation. The development of potent and selective opioid receptor ligands is a major goal in pain management research. The incorporation of unnatural amino acids, such as 4-piperidinepropionic acid, into opioid peptide analogues can lead to compounds with improved pharmacological profiles, including enhanced potency and selectivity.

The following diagram illustrates the general signaling pathway of a G-protein coupled receptor, such as the mu-opioid receptor, upon activation by an agonist peptide.

Quantitative Data in Custom Synthesis

While specific yield and purity data are highly dependent on the peptide sequence and synthesis conditions, the use of high-purity this compound (≥98%) is crucial for achieving high-quality final products. In a comparative study of deprotection reagents for Fmoc-SPPS, the yields and purities of synthesized peptides were evaluated. Although this study did not specifically use this compound, it provides a framework for the type of quantitative analysis that is essential in custom synthesis.

| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) |

| H-FISEAIIHVLHSR-NH₂ | 4-methylpiperidine | 85.2 | 45.1 |

| Piperidine | 88.5 | 49.8 | |

| Piperazine | 87.9 | 42.3 | |

| H-TLEEFSAKL-NH₂ | 4-methylpiperidine | 99.1 | 65.1 |

| Piperidine | 98.4 | 83.0 | |

| Piperazine | 99.4 | 74.8 | |

| H-KKWRWWLKALAKK-NH₂ | 4-methylpiperidine | 98.7 | 65.2 |

| Piperidine | 99.1 | 68.7 | |

| Piperazine | 98.9 | 62.5 | |

| H-VAPIAKYLATALAKWALKQGFAKLKS-NH₂ | 4-methylpiperidine | 68.5 | 20.6 |

| Piperidine | 79.3 | 29.0 | |

| Piperazine | 68.2 | 21.4 | |

| Data adapted from a study comparing different deprotection reagents in Fmoc-SPPS. The specific peptides in this table do not contain this compound, but the data illustrates typical quantitative reporting in peptide synthesis. |

Conclusion

This compound is a key building block for the custom synthesis of complex peptides and peptidomimetics. Its unique structure allows for the introduction of conformational constraints and physicochemical properties that can enhance the biological activity and therapeutic potential of the resulting molecules. A thorough understanding of its properties and the principles of Fmoc-SPPS, as outlined in this guide, is essential for its successful application in research and drug development. The continued exploration of peptides incorporating this versatile building block holds significant promise for the discovery of novel therapeutics, particularly for challenging targets such as those in the central nervous system.

The Cornerstone of Peptide Modification: A Technical Guide to the Fmoc Protecting Group in N-Fmoc-4-piperidinepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in N-Fmoc-4-piperidinepropionic acid, a versatile building block in modern peptide synthesis and drug discovery. The unique structural attributes of this compound, imparted by the Fmoc group, offer significant advantages in the synthesis of complex peptides and targeted therapeutics, particularly in the realm of neurological disorders.

Core Concepts: The Functionality of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group integral to solid-phase peptide synthesis (SPPS).[1] Its primary function is to temporarily block the amine group of an amino acid or, in this case, the piperidine nitrogen of 4-piperidinepropionic acid, preventing unwanted side reactions during peptide chain elongation.[2] The key advantage of the Fmoc group lies in its orthogonality to many other protecting groups used in peptide synthesis. It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This selective deprotection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[1]

This compound: A Versatile Building Block

This compound is a valuable derivative that introduces a piperidine moiety into a peptide sequence. This structural element can impart unique conformational constraints and physicochemical properties to the final peptide, which is often desirable in the design of bioactive molecules. The piperidine ring can influence the peptide's secondary structure, enhance its metabolic stability, and improve its pharmacokinetic profile. Its application is particularly noted in the development of pharmaceuticals targeting neurological disorders, where the modification of peptide properties is crucial for efficacy.[2]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 154938-68-8 | [2][3][4][5] |

| Molecular Formula | C₂₃H₂₅NO₄ | [2][3][5] |

| Molecular Weight | 379.45 g/mol | [3] |

| Appearance | White powder | [2] |

| Melting Point | 113-119 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Fmoc Protection)

This protocol describes the general procedure for the protection of the piperidine nitrogen of 4-piperidinepropionic acid using Fmoc-Cl.

Materials:

-

4-Piperidinepropionic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-piperidinepropionic acid in an aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 using 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the Fmoc group from a resin-bound peptide during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for an initial 5 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Caption: Mechanism of Fmoc protection of 4-piperidinepropionic acid.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of complex peptides, and its application in this compound provides researchers with a powerful means to introduce unique structural and functional motifs. The ability to precisely control the incorporation of this building block through reliable protection and deprotection protocols is fundamental to advancing drug discovery efforts, particularly in the development of novel therapeutics for neurological and other challenging diseases. This guide provides a foundational understanding for professionals in the field, enabling the effective utilization of this versatile compound in their research and development endeavors.

References

Literature review on the use of piperidine moieties in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and clinical candidates solidifies its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design and development, delving into its synthesis, pharmacological applications, and impact on key biological pathways.

The Physicochemical Advantage of the Piperidine Ring

The enduring success of the piperidine scaffold in drug discovery can be attributed to its unique combination of physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. The nitrogen atom within the ring is basic, allowing for the formation of strong ionic interactions with biological targets. Furthermore, the sp³-hybridized carbon atoms provide the ring with conformational flexibility, enabling it to adopt low-energy chair conformations that can optimally orient substituents for binding to diverse protein targets. This inherent structural versatility allows for the fine-tuning of properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Diverse Pharmacological Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.[2][3] These include, but are not limited to:

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a key feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4] Notable examples include the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, the stimulant methylphenidate (Ritalin) for ADHD, and the potent opioid analgesic fentanyl.[4][5][6]

-

Oncology: A significant number of anticancer agents incorporate the piperidine ring.[7][8] These compounds often target critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and NF-κB pathways.[8][9][10]

-

Infectious Diseases: Piperidine derivatives have also been developed as antimicrobial and antiviral agents.[7]

Quantitative Analysis of Piperidine-Containing Drugs

To illustrate the broad applicability and tunable properties of the piperidine scaffold, the following table summarizes key quantitative data for a selection of well-established piperidine-containing drugs.

| Drug Name | Therapeutic Area | Target(s) | Potency (IC50/Ki) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 14 nM (AChE)[11] |

| Methylphenidate (Ritalin) | ADHD | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Ki = 13.7 nM (DAT), Ki = 39.5 nM (NET) |

| Fentanyl | Analgesia | μ-opioid receptor | Ki = 0.39 nM |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Ki = 1.5 nM |

| Risperidone | Antipsychotic | Serotonin 5-HT2A Receptor, Dopamine D2 Receptor | Ki = 0.16 nM (5-HT2A), Ki = 3.13 nM (D2) |

| Loperamide | Antidiarrheal | μ-opioid receptor | Ki = 0.4 nM |

| Paroxetine | Antidepressant | Serotonin Transporter (SERT) | Ki = 0.1 nM |

| EF31 | Anticancer/Anti-inflammatory | IκB kinase β (IKKβ) | IC50 ≈ 1.92 μM[12] |

| AZD5363 | Anticancer | AKT1/2/3 | IC50 = 3 nM (AKT1), 8 nM (AKT2), 8 nM (AKT3)[13] |

Key Signaling Pathways Modulated by Piperidine Derivatives

The therapeutic effects of many piperidine-containing drugs are achieved through the modulation of critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[1][15] Certain piperidine-containing compounds, such as the curcumin analog EF24, have been shown to inhibit this pathway by directly targeting IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[1] This action blocks the nuclear translocation of NF-κB and the transcription of its target genes.[1]

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. bioassaysys.com [bioassaysys.com]

- 4. scispace.com [scispace.com]

- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 113-45-1,Ritalin | lookchem [lookchem.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of N-Fmoc-4-piperidinepropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-4-piperidinepropionic acid is a key building block in modern peptide synthesis and drug discovery, valued for its utility in creating complex molecular architectures. The stability of this reagent is paramount to ensure the integrity, purity, and yield of the final synthesized peptides and drug candidates. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, supported by data interpretation and detailed experimental protocols. Understanding these parameters is critical for researchers to mitigate degradation, ensure reproducibility, and maintain the quality of their scientific outcomes.

Chemical Properties and Structure

This compound, with the chemical formula C₂₃H₂₅NO₄, possesses a molecular weight of 379.45 g/mol . Its structure is characterized by a piperidinepropionic acid moiety N-protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is fundamental to its application in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and lability to basic conditions.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. While specific quantitative stability data for this exact molecule is not extensively published, its stability can be inferred from the well-documented behavior of the Fmoc protecting group and similar Fmoc-protected amino acids.

General Stability

Under recommended storage conditions, this compound is a stable compound.[1][2] It is typically supplied as a white to off-white powder.[3] The primary routes of degradation involve the cleavage of the Fmoc group or reactions of the carboxylic acid functionality.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5][6] For this compound, a forced degradation study would typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.

Table 1: Summary of Predicted Stability under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Generally stable. The Fmoc group is known for its stability in acidic media.[7][8] | Minimal degradation expected. |

| Basic (e.g., 0.1 M NaOH) | Labile. The Fmoc group is readily cleaved under basic conditions.[7][9] | 4-Piperidinepropionic acid, Dibenzofulvene (DBF), and DBF-adducts. |

| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation, though the primary structure is relatively robust. | Oxidized derivatives of the piperidine ring or fluorenyl group. |

| Thermal (e.g., 120°C in DMSO) | Susceptible to thermal cleavage of the Fmoc group, even in the absence of a base.[1][2] | 4-Piperidinepropionic acid and Dibenzofulvene. |

| Photolytic (e.g., ICH Q1B) | The fluorenyl group is a chromophore and may be susceptible to photodegradation. | Photodegradation products of the Fmoc group. |

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C.[3] | To minimize thermal degradation and potential autocatalytic decomposition of the Fmoc group. |

| Humidity | Store in a dry environment. Keep container tightly closed.[1][2][10] | To prevent hydrolysis of the compound or potential hygroscopic effects. |

| Light | Protect from light. | To prevent photolytic degradation of the light-sensitive Fmoc group. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidative degradation. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[2] | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and separating it from its potential degradation products.[11]

Protocol:

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm and 301 nm (characteristic absorbance of the Fmoc group).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Detailed Steps:

-

Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the unstressed control.

-

Acid Hydrolysis: To the sample solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours). Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: To the sample solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and analyze at various time points (e.g., 1, 4, 8, 24 hours) due to the lability of the Fmoc group. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: To the sample solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Analyze at specified time intervals.

-

Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with the control, using the developed stability-indicating HPLC method.

Visualization of Key Processes

Fmoc Group Cleavage Pathway

The primary degradation pathway under basic or thermal conditions is the cleavage of the Fmoc group via a β-elimination mechanism.

Caption: Base- or heat-induced cleavage of the Fmoc protecting group.

Conclusion

A thorough understanding of the stability and optimal storage conditions of this compound is indispensable for its effective use in research and development. This guide provides a framework for maintaining the integrity of this crucial reagent. By adhering to the recommended storage conditions and employing robust analytical methods for purity assessment, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately contributing to the successful development of novel peptides and therapeutics.

References

- 1. chimia.ch [chimia.ch]

- 2. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. longdom.org [longdom.org]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Standard protocol for coupling N-Fmoc-4-piperidinepropionic acid to a resin.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the coupling of N-Fmoc-4-piperidinepropionic acid to a solid-phase resin, a common step in the synthesis of peptides and peptidomimetics. This compound is a valuable building block used to introduce a piperidine moiety into a peptide sequence, which can impart unique structural and functional properties.[1] The protocol outlines the standard procedures for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, which involves the use of the base-labile N-Fmoc group for α-amino protection and acid-labile side-chain protecting groups.[2][3] This methodology is widely employed due to its mild reaction conditions and versatility.[4]

The piperidine ring in this compound may present a moderate degree of steric hindrance. Therefore, this protocol emphasizes the use of potent coupling reagents to ensure high coupling efficiency. The procedures described are applicable to both Wang resin, for the synthesis of C-terminal peptide acids, and Rink amide resin, for the synthesis of C-terminal peptide amides.

Materials and Reagents

-

This compound

-

Wang resin or Rink amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (for less hindered couplings)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (recommended for efficient coupling)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Acetic anhydride

-

Pyridine

-

Methanol (for capping 2-chlorotrityl resin if used)

-

Solid-phase synthesis reaction vessel

-

Shaker or nitrogen bubbler for agitation

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents for the coupling of this compound. The equivalents are calculated relative to the loading capacity of the resin.

| Reagent | Equivalents (eq) | Purpose |

| This compound | 3.0 | The amino acid building block to be coupled. |

| Coupling Reagent (HATU/HCTU) | 2.9 | Activates the carboxylic acid of the Fmoc-amino acid to facilitate amide bond formation.[5] |

| Additive (HOBt/OxymaPure) | 3.0 | Suppresses side reactions and can improve coupling efficiency. |

| Base (DIPEA) | 6.0 | A non-nucleophilic base used to activate the coupling reagent and neutralize the reaction mixture.[5] |

| Fmoc Deprotection Reagent (Piperidine) | 20% (v/v) in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][6] |

| Capping Solution (Acetic Anhydride/Pyridine) | 10:1 (v/v) | Acetylates any unreacted amino groups to prevent the formation of deletion sequences. |

Experimental Protocols